Odor Detection Threshold – Isomenthol Acetate Progenitor Exhibits 5‑Fold Weaker Olfactory Potency than L‑Menthol
When selecting a mint‑type ester for low‑intensity flavor or fragrance applications, the intrinsic sensory potency of the progenitor alcohol is critical. A controlled sensory panel (n = 40 subjects) evaluated the eight menthol isomers in aqueous solution. L‑menthol exhibited the lowest detection threshold at 5.166 mg/L. In contrast, L‑isomenthol—the alcohol that yields isomenthol acetate upon esterification—required 30.165 mg/L for detection, a 5.84‑fold higher concentration. D‑isomenthol was even less potent, at 41.016 mg/L [1]. This quantitative gap translates directly to a graduated odor‑strength range for acetate formulations.
| Evidence Dimension | Odor detection threshold in water (mg/L) |
|---|---|
| Target Compound Data | L‑isomenthol: 30.165 mg/L; D‑isomenthol: 41.016 mg/L |
| Comparator Or Baseline | L‑menthol: 5.166 mg/L; D‑menthol: 4.734 mg/L |
| Quantified Difference | L‑isomenthol threshold ≈ 5.84 × higher than L‑menthol |
| Conditions | Sensory panel (n=40), aqueous solutions, 25 °C, forced‑choice ascending concentration series; threshold defined as 50% detection probability. |
Why This Matters
Procurement of isomenthol acetate enables formulators to achieve a milder mint character than menthyl acetate, reducing over‑powering cooling notes in delicate food or cosmetic products.
- [1] Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. Foods 2025, 14(14), 2494. https://doi.org/10.3390/foods14142494. View Source
